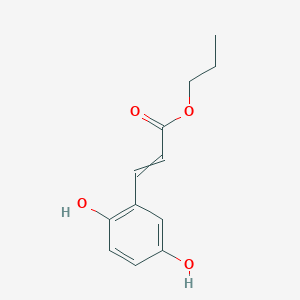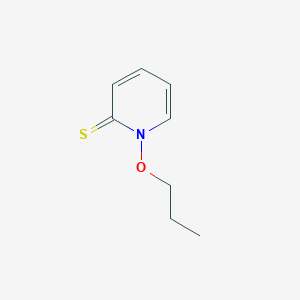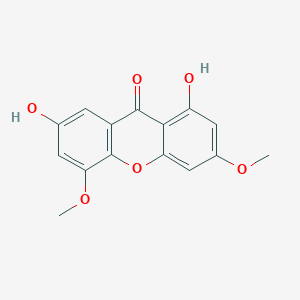
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. This particular compound is known for its unique structural features, which include two hydroxyl groups and two methoxy groups attached to the xanthone core. Xanthones are found in various natural sources, including plants, fungi, and lichens, and are known for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of xanthones, including 1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one. One common method involves the condensation of a salicylic acid derivative with a phenol derivative under acidic conditions. Another approach involves the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of xanthones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as zinc chloride or phosphoryl chloride, can enhance the efficiency of the reaction. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of xanthone quinones, while reduction of the carbonyl group can yield xanthone alcohols .
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other xanthone derivatives.
Biology: It exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular processes and oxidative stress.
Medicine: Its potential therapeutic effects include anticancer, antimicrobial, and anti-diabetic activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
1,8-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one: Similar structure with hydroxyl groups at different positions.
3,6-Dimethoxy-9H-xanthen-9-one: Lacks hydroxyl groups but has methoxy groups at different positions.
1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one: Similar structure with methoxy groups at different positions.
Uniqueness
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a wide range of biological activities .
特性
CAS番号 |
138195-73-0 |
|---|---|
分子式 |
C15H12O6 |
分子量 |
288.25 g/mol |
IUPAC名 |
1,7-dihydroxy-3,5-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-8-5-10(17)13-11(6-8)21-15-9(14(13)18)3-7(16)4-12(15)20-2/h3-6,16-17H,1-2H3 |
InChIキー |
BBACVUCLXJLEDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


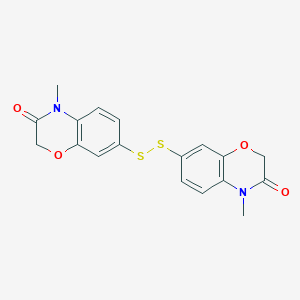
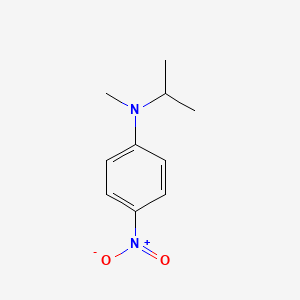
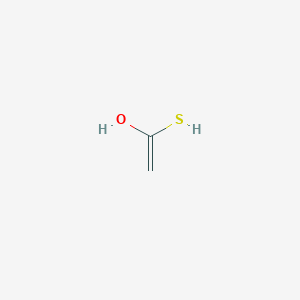
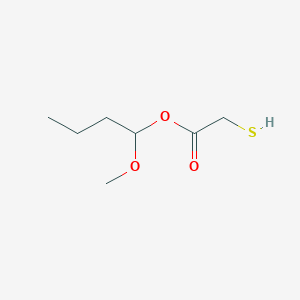
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
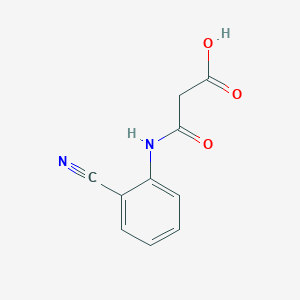

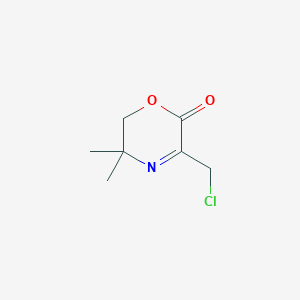
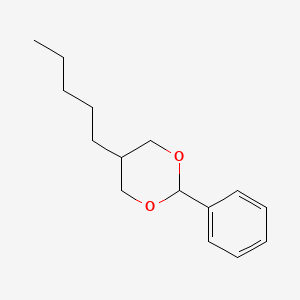
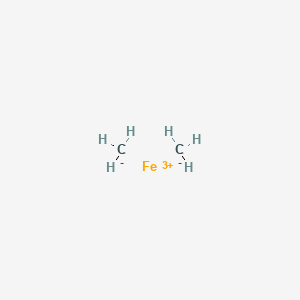
![4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol](/img/structure/B14277406.png)
